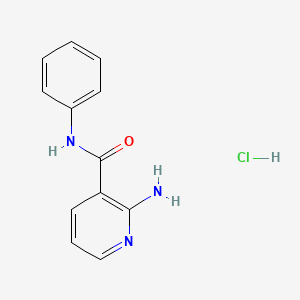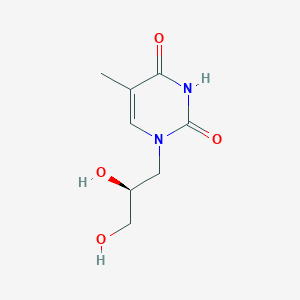
Acq2hmx3P6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((2S)-1-(2,3-dihydroxy)propyl)thymine, also known by its unique identifier ACQ2HMX3P6, is a thymine derivative. Thymine is one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of a dihydroxypropyl group attached to the thymine base, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine typically involves the following steps:
Starting Materials: Thymine and a suitable dihydroxypropyl precursor.
Reaction Conditions: The reaction is usually carried out under mild conditions to preserve the integrity of the thymine base. Common solvents include water or alcohols, and the reaction may be catalyzed by acids or bases.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2S)-1-(2,3-dihydroxy)propyl)thymine undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the dihydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
1-((2S)-1-(2,3-dihydroxy)propyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA repair and replication processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine involves:
Molecular Targets: The compound interacts with enzymes involved in DNA synthesis and repair.
Pathways: It may inhibit or modulate the activity of these enzymes, leading to effects on DNA replication and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2S)-1-(2,3-dihydroxy)propyl)cytosine: Another nucleobase derivative with similar structural features.
1-((2S)-1-(2,3-dihydroxy)propyl)adenine: A derivative of adenine with comparable chemical properties.
Uniqueness
1-((2S)-1-(2,3-dihydroxy)propyl)thymine is unique due to its specific interaction with thymine-specific enzymes and its potential applications in DNA-related processes. Its dihydroxypropyl group provides distinct chemical reactivity compared to other nucleobase derivatives.
Eigenschaften
CAS-Nummer |
55559-64-3 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
1-[(2S)-2,3-dihydroxypropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O4/c1-5-2-10(3-6(12)4-11)8(14)9-7(5)13/h2,6,11-12H,3-4H2,1H3,(H,9,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
ICMFGTQEVBJAIG-LURJTMIESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C[C@@H](CO)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


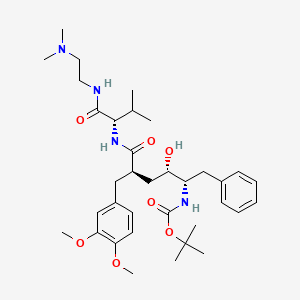
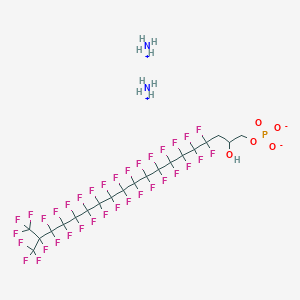
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
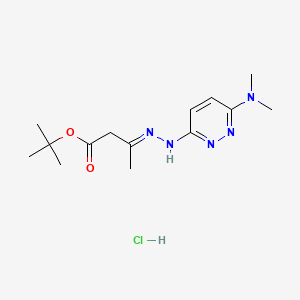
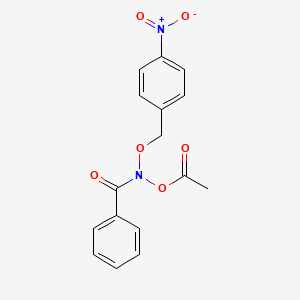
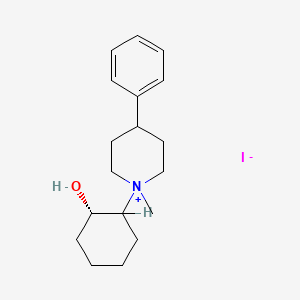
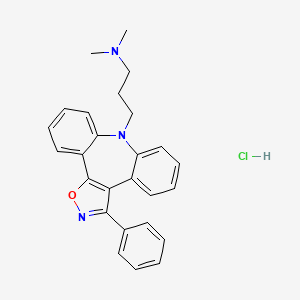
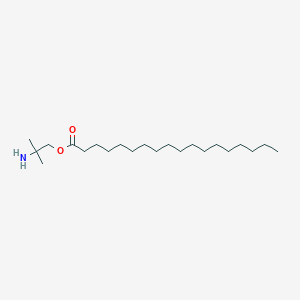
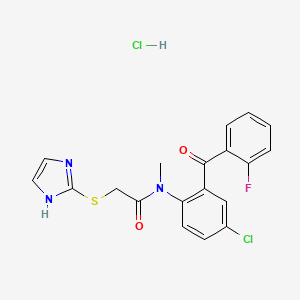
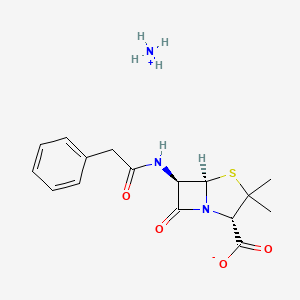
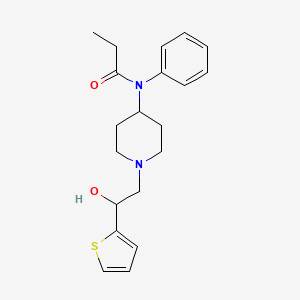
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)

